3-(2,2-Dimethylpropyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

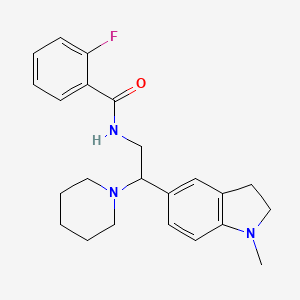

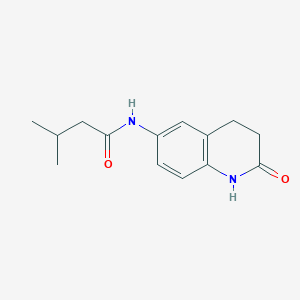

“3-(2,2-Dimethylpropyl)pyrrolidine” is a chemical compound with the molecular formula C9H19N . It belongs to the class of organic compounds known as pyrrolidines, which are saturated heterocyclic compounds containing a pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest in recent years. A study reported a skeletal modification strategy for the conversion of polar cyclic pyrrolidines into nonpolar linear dienes through an N-atom removal and deconstruction process . This involves N-sulfonylazidonation followed by rearrangement of the resulting sulfamoyl azide intermediates .Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom . The structure of “this compound” includes this pyrrolidine ring along with a 2,2-dimethylpropyl group attached to it .Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, an efficient alkene aza-Cope-Mannich cyclization between 2-hydroxy homoallyl tosylamine and aldehydes in the presence of iron(III) salts gives 3-alkyl-1-tosyl pyrrolidines .科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing treatments for human diseases. Its saturated nature, sp3-hybridization, and non-planarity offer significant advantages in exploring pharmacophore space and contributing to the stereochemistry of molecules. Pyrrolidine derivatives, including pyrrolizines and prolinol, show promise in target selectivity and possess diverse biological profiles. Their synthesis can involve either constructing the ring from cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings. Stereogenicity and spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological activity of drug candidates, highlighting the importance of this scaffold in the design of new compounds with varied biological activities (Li Petri et al., 2021).

Pyrrolidine-Based Optical Sensors

Pyrrolidine derivatives are also significant in the development of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable as sensing probes. This review underscores the versatility of pyrrolidine derivatives in sensing applications, alongside their well-documented medicinal benefits. The comprehensive analysis covers the structural characterization, synthetic routes, and potential of these compounds in analytical chemistry as chemosensors, indicating a promising area for future research and application (Jindal & Kaur, 2021).

Supramolecular Capsules from Calixpyrrole

The development of supramolecular capsules from calixpyrrole scaffolds represents another innovative application of pyrrolidine derivatives. These capsules, derived from easily synthesized calix[4]pyrroles, demonstrate the potential for creating structures with unique binding properties for electron-poor guests. This work opens up new avenues for utilizing pyrrolidine derivatives in the assembly of molecular capsules with specific functionalities (Ballester, 2011).

作用機序

While the specific mechanism of action for “3-(2,2-Dimethylpropyl)pyrrolidine” is not mentioned in the retrieved sources, pyrrolidine derivatives are known to exhibit diverse biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . While this information is for pyrrolidine, it’s important to handle all chemical compounds, including “3-(2,2-Dimethylpropyl)pyrrolidine”, with appropriate safety precautions.

将来の方向性

Pyrrolidine derivatives, including “3-(2,2-Dimethylpropyl)pyrrolidine”, have potential for future research and development. They have been identified as a versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

3-(2,2-dimethylpropyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)6-8-4-5-10-7-8/h8,10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYJHNSJFIDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)

![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)